3,8-diazabicyclo[3.2.1]octane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diazabicyclo[3.2.1]octane-2,4-dione is a bicyclic compound containing two nitrogen atoms and a dione functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,8-Diazabicyclo[3.2.1]octane-2,4-dione can be synthesized through the cycloaddition of 2,6-dihydroxy-3,5-diphenylpyrazine with acetylenes and electron-deficient olefins . This reaction typically requires specific conditions, such as the presence of a suitable solvent and controlled temperature, to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3,8-Diazabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloadditions with acrylate and acrylic acid derivatives.
Substitution Reactions: The compound can undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acrylates, acrylic acids, and other electron-deficient olefins. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound include various bicyclic and tricyclic compounds, which can be further functionalized for use in different applications .
Scientific Research Applications
3,8-Diazabicyclo[3.2.1]octane-2,4-dione has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its ability to participate in cycloaddition and substitution reactions, leading to the formation of various biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.2]octane: Another bicyclic compound with similar reactivity but different structural features.
3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione: A derivative with additional benzyl groups, offering different chemical properties and applications.
Uniqueness
3,8-Diazabicyclo[3.2.1]octane-2,4-dione is unique due to its specific bicyclic structure and the presence of two nitrogen atoms and a dione functional group. This combination of features provides distinct reactivity and makes it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
3,8-diazabicyclo[3.2.1]octane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-1-2-4(7-3)6(10)8-5/h3-4,7H,1-2H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKAUNHCLBEXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(=O)C1N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-62-0 |
Source
|
Record name | 3,8-diazabicyclo[3.2.1]octane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.